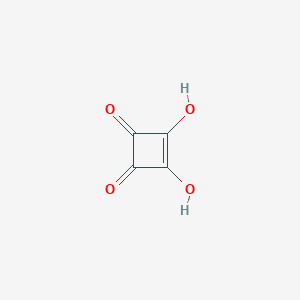










|
REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[CH3:6][N:7]([CH3:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH2:15]([OH:19])CCC.CC[O:22][CH2:23][CH3:24].[CH3:25][OH:26]>>[CH3:6][N:7]([CH3:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[C:24]1([OH:2])[C:15](=[O:19])[C:25](=[O:26])[C:23]=1[OH:22] |f:3.4|
|


|
Name
|
|
|
Quantity
|
0.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
1.23 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)O
|
|
Name
|
bis(4-dimethylaminophenyl)squaraine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
squaraine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC.CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
126 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Methyl squarate 0.64 grams, 5 millimoles, prepared
|
|
Type
|
CUSTOM
|
|
Details
|
1533-1536 (1966) was placed in a 100 milliliter 3-neck flask
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The precipitated product, bis(4-dimethylaminophenyl)squaraine was separated by filtration with a medium sintered glass funnel
|
|
Type
|
WASH
|
|
Details
|
by washing with an ether/methanol (1:1) solution
|
|
Type
|
CUSTOM
|
|
Details
|
After vacuum drying
|
|
Type
|
CUSTOM
|
|
Details
|
there resulted 0.59 grams (37 percent)
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C1=CC=CC=C1)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=C(C(=O)C1=O)O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |